Gefitinib N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

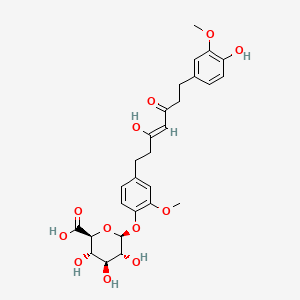

Gefitinib N-Oxide is the N-oxide derivative of Gefitinib . Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .

Synthesis Analysis

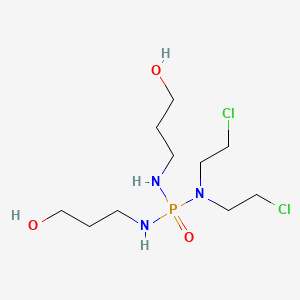

Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . A four-step synthesis of Gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . A traditional EDC coupling pathway uses modified Gefitinib to directly conjugate to Fe3O4 NPs to overcome the drug leakage issues .

Molecular Structure Analysis

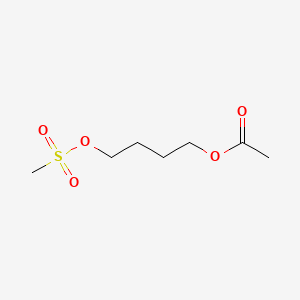

The molecular formula of Gefitinib N-Oxide is C22H24ClFN4O4 . The structure of Gefitinib was solved by direct methods, and non-H atoms were refined by a full-matrix least squares method with anisotropic temperature factors .

Chemical Reactions Analysis

Gefitinib has been reported to develop resistance in lung adenocarcinoma . It provides similar effectiveness and improved safety than erlotinib for east Asian populations with advanced non-small cell lung cancer .

Physical And Chemical Properties Analysis

The molecular weight of Gefitinib N-Oxide is 462.90 . The molecular formula is C22H24ClFN4O4 .

Scientific Research Applications

Cancer Therapy

Gefitinib N-Oxide, a derivative of Gefitinib (an FDA-approved anti-cancer drug for non-small cell lung cancer), has shown promise in cancer therapy. Researchers have explored its potential as a targeted therapy, especially in combination with other drugs. For instance, a study investigated the synergistic effect of Gefitinib N-Oxide and quercetin (a natural flavonoid) against ovarian cancer cells. The combination loaded onto functionalized graphene oxide nanovehicles exhibited enhanced toxicity compared to individual drug therapies.

Nanosuspensions for Poorly Water-Soluble Drugs

Gefitinib N-Oxide, being poorly water-soluble, has been used as a model drug to prepare oligomeric nanosuspensions. Researchers have employed solvent evaporation–ultrasonication methods to optimize its formulation . These nanosuspensions improve drug solubility, bioavailability, and delivery.

Drug Delivery Systems

Gefitinib N-Oxide can serve as a component in drug delivery systems. Modified Gefitinib conjugated with Fe3O4 nanoparticles (Fe3O4 NPs) has been explored to enhance drug specificity, accumulation at target sites, and reduce systemic toxicity . Such systems hold promise for improving cancer treatment outcomes.

Mechanism of Action

Target of Action

Gefitinib N-Oxide, similar to Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of a family of receptors (ErbB) which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain types of human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib N-Oxide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .

Biochemical Pathways

Gefitinib N-Oxide affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, it has been observed that gefitinib can cause opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis in different organoids .

Pharmacokinetics

Gefitinib N-Oxide, like Gefitinib, is extensively metabolized in the liver, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in its metabolism . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Result of Action

The result of Gefitinib N-Oxide’s action is the inhibition of malignant cell proliferation . By selectively targeting the mutant proteins in malignant cells, it interrupts signaling through the EGFR in target cells . Therefore, it is only effective in cancers with mutated and overactive EGFR .

Safety and Hazards

Gefitinib was generally well tolerated in studies, with mild or moderate skin reactions, gastrointestinal disturbances, and elevations in liver enzymes among the most common adverse reactions in Gefitinib recipients . Interstitial lung disease has also been reported in less than 6% of Gefitinib recipients .

Future Directions

The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC . A modified Gefitinib drug was synthesized and conjugated to Iron oxide nanoparticles (Fe3O4 NPs) for the treatment of NSCLC via magnetic resonance (MR) image-guided drug delivery .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKOGZWCACSBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

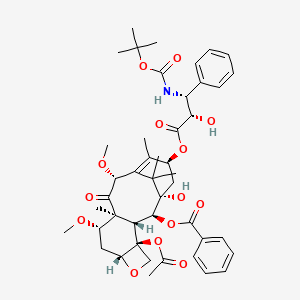

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)

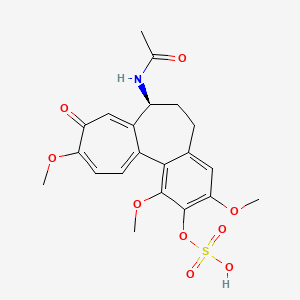

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)